Methyl 3-(3-fluoro-4-formylphenyl)pyridine-2-carboxylate
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Overview
Description
Methyl 3-(3-fluoro-4-formylphenyl)pyridine-2-carboxylate is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom, a formyl group, and a pyridine ring. Fluorinated compounds are of significant interest in various fields due to their unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-fluoro-4-formylphenyl)pyridine-2-carboxylate can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a nitro group with a fluoride anion. For example, the nitro group of methyl 3-nitropyridine-4-carboxylate can be replaced by a fluoride anion to yield the desired fluorinated compound .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves the use of selective fluorinating agents such as Selectfluor®.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-fluoro-4-formylphenyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic aromatic substitution can be facilitated by electron-withdrawing groups and the presence of a heteroatom in the ring.
Major Products
Oxidation: Methyl 3-(3-fluoro-4-carboxyphenyl)pyridine-2-carboxylate.
Reduction: Methyl 3-(3-fluoro-4-hydroxymethylphenyl)pyridine-2-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(3-fluoro-4-formylphenyl)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate due to its unique chemical properties.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of Methyl 3-(3-fluoro-4-formylphenyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, facilitating its penetration into cells. The formyl group can participate in various biochemical reactions, potentially leading to the formation of reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-fluoropyridine-4-carboxylate: Similar structure but lacks the formyl group.
Methyl 3-(4-fluorophenyl)pyridine-2-carboxylate: Similar structure but lacks the formyl group and has the fluorine atom in a different position.
Uniqueness
Methyl 3-(3-fluoro-4-formylphenyl)pyridine-2-carboxylate is unique due to the presence of both a fluorine atom and a formyl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
920511-15-5 |
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Molecular Formula |
C14H10FNO3 |
Molecular Weight |
259.23 g/mol |
IUPAC Name |
methyl 3-(3-fluoro-4-formylphenyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C14H10FNO3/c1-19-14(18)13-11(3-2-6-16-13)9-4-5-10(8-17)12(15)7-9/h2-8H,1H3 |
InChI Key |
ZBENYIVJERUTID-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)C2=CC(=C(C=C2)C=O)F |
Origin of Product |
United States |
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